2-{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile
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Description
The compound {4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
is a complex organic molecule. It contains a total of 61 bonds, including 34 non-H bonds, 23 multiple bonds, 5 rotatable bonds, and 1 double bond. The structure also includes 22 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It includes a pyrazolo[1,5-a]pyrimidin-7-yl group attached to a piperazin-1-yl group via a 4-position carbon. Additionally, it has a tert-butyl group and a 4-methylphenyl group attached to the pyrazolo[1,5-a]pyrimidin-7-yl group .Scientific Research Applications
Reactivity and Derivative Synthesis
Research on the reactivity of related compounds has led to the synthesis of diverse derivatives, showcasing the chemical versatility of pyrazolo[1,5-a]pyrimidin derivatives. For instance, Mironovich and Shcherbinin (2014) synthesized fused derivatives of 1,2,4-triazines, investigating their reactivity to form compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014). This research underlines the potential of these compounds as scaffolds for further pharmacological exploration.
Potential Bioactive Properties
Several studies have investigated the potential bioactive properties of pyrazolo[1,5-a]pyrimidin derivatives. El-Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and evaluated their antioxidant activity, finding some compounds with activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015). This suggests the utility of these compounds in developing antioxidant therapies.
Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer applications of these compounds has yielded promising results. For example, El-ziaty et al. (2016) utilized a derivative as a building block to prepare novel classes of compounds with potent antimicrobial activity (El-ziaty et al., 2016). Similarly, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).
Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6/c1-17-5-7-18(8-6-17)19-16-25-29-21(15-20(23(2,3)4)26-22(19)29)28-13-11-27(10-9-24)12-14-28/h5-8,15-16H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMMVBHJZHIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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